N-(3-Iodopyridin-4-yl)benzenesulfonamide chemical structure properties
N-(3-Iodopyridin-4-yl)benzenesulfonamide chemical structure properties
An In-depth Technical Guide to N-(3-Iodopyridin-4-yl)benzenesulfonamide: Structure, Properties, and Synthesis
Abstract
N-(3-Iodopyridin-4-yl)benzenesulfonamide is a heterocyclic organic compound that integrates three key structural motifs of significant interest in medicinal chemistry: a benzenesulfonamide core, a pyridine ring, and a halogen substituent. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs.[1][2] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and potential applications of N-(3-Iodopyridin-4-yl)benzenesulfonamide, designed for researchers, chemists, and professionals in the field of drug development.
Introduction: A Convergence of Privileged Scaffolds
The strategic design of novel therapeutic agents often involves the combination of "privileged structures"—molecular scaffolds known to interact with various biological targets. N-(3-Iodopyridin-4-yl)benzenesulfonamide is a quintessential example of this approach.
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The Sulfonamide Moiety: Since the discovery of Prontosil, the first commercially available antibacterial agent, the sulfonamide group (-S(=O)₂-NH-) has become a cornerstone of medicinal chemistry.[3] Its ability to act as a stable, non-hydrolyzable transition-state mimetic of amide bonds and its capacity for strong hydrogen bonding interactions make it a versatile component in inhibitor design.[2][3]
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The Pyridine Ring: As a bioisostere of a phenyl ring, the pyridine scaffold offers key advantages, including improved solubility, metabolic stability, and the ability to form hydrogen bonds through its nitrogen atom, enhancing drug-receptor interactions.
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The Iodine Substituent: The inclusion of a halogen, specifically iodine, at the 3-position of the pyridine ring significantly influences the molecule's properties. It increases lipophilicity, which can affect cell permeability. Furthermore, the iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction with biological macromolecules that can enhance binding affinity and selectivity.
This guide synthesizes the available technical information to provide a detailed profile of N-(3-Iodopyridin-4-yl)benzenesulfonamide, offering foundational knowledge for its potential exploration in research and development.
Chemical Structure and Physicochemical Properties
The molecule consists of a benzenesulfonyl group attached to the amino nitrogen of 3-iodo-4-aminopyridine. The sulfonamide linkage provides a characteristic tetrahedral geometry around the sulfur atom, while the aromatic rings introduce rigidity.
Key Structural and Chemical Identifiers
A summary of the core physicochemical and computed properties is presented below. These parameters are crucial for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | N-(3-iodopyridin-4-yl)benzenesulfonamide | - |
| Molecular Formula | C₁₁H₉IN₂O₂S | - |
| Molecular Weight | 372.18 g/mol | - |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=NC=C2)I | - |
| CAS Number | Not available | - |
| Computed LogP | 2.8 - 3.2 (Predicted) | - |
| Polar Surface Area | 69.9 Ų (Predicted) | - |
| H-Bond Donors | 1 | - |
| H-Bond Acceptors | 4 | - |
Note: Some properties are predicted via computational models due to the limited availability of experimental data for this specific molecule.
Synthesis and Mechanistic Rationale
The primary and most direct synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide involves the reaction between 3-iodo-4-aminopyridine and benzenesulfonyl chloride. This is a classic example of nucleophilic substitution at a sulfonyl center, often referred to as a Hinsberg reaction.[4][5]
General Synthetic Workflow
The synthesis can be visualized as a two-stage process: the preparation of the key iodinated pyridine intermediate, followed by the sulfonamide bond formation.
Caption: Synthetic workflow for N-(3-Iodopyridin-4-yl)benzenesulfonamide.
Experimental Protocol: Synthesis of 3-Iodo-4-aminopyridine
Causality: The synthesis of the precursor is critical. Direct iodination of 4-aminopyridine is an effective method. Acetic acid serves as the solvent, and iodine monochloride is the electrophilic iodine source.[6]
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Reaction Setup: To a stirred solution of glacial acetic acid, add 4-aminopyridine.
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Iodination: Slowly add iodine monochloride dropwise to the mixture. The temperature should be controlled to prevent overheating, typically not exceeding 45°C.[6]
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Workup: After the reaction is complete, cool the mixture and dilute it with water.
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Neutralization & Extraction: Cool the solution in an ice bath and adjust the pH to ~10 using a 50% sodium hydroxide solution to deprotonate the aminopyridine and precipitate the product. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.[6]
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Purification: Combine the organic phases, wash with sodium thiosulfate solution (to quench any remaining iodine), water, and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[6]
Experimental Protocol: Synthesis of N-(3-Iodopyridin-4-yl)benzenesulfonamide
Causality: The nitrogen atom of the 4-amino group in 3-iodo-4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride.[7][8] This reaction displaces the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][9]
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Reaction Setup: Dissolve 3-iodo-4-aminopyridine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a base. Pyridine can serve as both the base and solvent, while an aqueous system with sodium carbonate is also effective.[1][3]
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Addition of Reagent: To the stirred solution, add benzenesulfonyl chloride dropwise at room temperature or while cooling in an ice bath.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Progress can be monitored by Thin-Layer Chromatography (TLC).
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Workup and Purification:
-
If using an aqueous base, acidify the final mixture to a pH of ~2 with HCl to precipitate the product.[1]
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If using an organic solvent, perform an aqueous workup to remove the base and its salt.
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Collect the resulting solid precipitate by suction filtration, wash with water, and dry. The crude product can be purified by recrystallization from a solvent system like ethanol/water.
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Spectroscopic and Analytical Characterization
While specific spectra for this compound are not widely published, its structure allows for the prediction of key analytical signatures essential for its identification and characterization.
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¹H NMR: The spectrum would show characteristic signals for the protons on both the benzene and pyridine rings. The pyridine protons would appear as distinct doublets and singlets, with chemical shifts influenced by the iodine and sulfonamide substituents. The phenyl protons of the benzenesulfonyl group would typically appear in the 7.5-8.0 ppm range. The N-H proton of the sulfonamide group would appear as a broad singlet, the position of which is solvent-dependent.
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¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, unless there is accidental peak overlap. The carbon atom attached to the iodine (C3 of the pyridine ring) would show a characteristic chemical shift.
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FT-IR Spectroscopy: Key vibrational frequencies would include:
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N-H stretch: A peak around 3200-3300 cm⁻¹.
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S=O stretches: Two strong, characteristic peaks for the asymmetric and symmetric stretching of the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
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C=C and C=N stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: Electrospray ionization (ESI-MS) would confirm the molecular weight of the compound, showing a prominent ion peak corresponding to [M+H]⁺ at m/z 373.18 or [M-H]⁻ at m/z 371.18.
Potential Applications in Medicinal Chemistry
The structural features of N-(3-Iodopyridin-4-yl)benzenesulfonamide suggest several avenues for investigation in drug discovery.
Caption: Relationship between structural motifs and potential applications.
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Antibacterial Agents: The sulfonamide core is a classic inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[10] This makes the compound a candidate for development as a novel antibacterial agent.
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Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrases): Many kinase inhibitors incorporate a sulfonamide group to form critical hydrogen bonds in the ATP-binding pocket. The iodopyridine moiety can be tailored to occupy hydrophobic regions and form halogen bonds to enhance potency and selectivity.
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Modulators of Nuclear Receptors: Sulfonamide-containing compounds have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key targets for treating metabolic disorders like type 2 diabetes.[11]
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Structural Biology Tool: The presence of a heavy iodine atom makes this compound particularly useful for X-ray crystallography. If bound to a target protein, the iodine can facilitate structure determination through anomalous dispersion phasing methods.
Conclusion
N-(3-Iodopyridin-4-yl)benzenesulfonamide is a synthetically accessible molecule that stands at the intersection of several privileged areas of medicinal chemistry. Its composite structure, featuring a proven sulfonamide pharmacophore and a versatile iodopyridine ring, provides a robust platform for further investigation. The detailed synthetic protocols and analysis of its structural properties provided in this guide offer a solid foundation for researchers aiming to explore its potential as a lead compound in various therapeutic areas, from infectious diseases to metabolic disorders. The logical and well-established synthetic routes allow for straightforward production and future derivatization for structure-activity relationship (SAR) studies, making it an attractive scaffold for drug discovery programs.
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